molecular formula C9H20N4O4 B11933402 Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-

Cat. No.: B11933402
M. Wt: 248.28 g/mol
InChI Key: IKHFJPZQZVMLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-, also known as (+)-Negamycin, is a naturally occurring dipeptidic antibiotic isolated from Streptomyces purperfuscus . Its structure comprises a hydrazinoacetic acid moiety linked to a 3,6-diamino-5-hydroxyhexanoyl group, with stereochemical configurations (3R,5R) critical for biological activity . Negamycin exhibits dual functionality:

  • Antimicrobial Activity: Inhibits protein biosynthesis in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) via ribosomal miscoding .
  • Readthrough-Promoting Activity: Suppresses premature termination codons (PTCs) in genetic disorders like Duchenne muscular dystrophy (DMD), enabling partial restoration of functional dystrophin proteins .

Its low acute toxicity and unique mechanism distinguish it from traditional antibiotics and PTC-readthrough agents like gentamicin .

Properties

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

IUPAC Name

2-[[(3,6-diamino-5-hydroxyhexanoyl)amino]-methylamino]acetic acid

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)

InChI Key

IKHFJPZQZVMLRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Origin of Product

United States

Preparation Methods

Formation of the Hexanoyl Backbone

The 3,6-diamino-5-hydroxyhexanoyl segment is synthesized via asymmetric induction using chiral auxiliaries. For example, (R)-tert-butyl 5-allyl-2,2-dimethyloxazolidine-3-carboxylate (4) serves as a key intermediate, generated through a boron-mediated allylation of N-Boc-2-aminoacetaldehyde followed by oxazolidine ring formation. This step achieves high enantiomeric purity ([α]D = -46.8°), critical for subsequent stereoselective transformations.

Introduction of the Hydrazino Group

The 1-methylhydrazinoacetic acid moiety is introduced via coupling reactions. In one approach, tert-butyl-2-(N-methylhydrazino)acetate is prepared by reacting methylhydrazine with tert-butyl bromoacetate under basic conditions. This intermediate is then coupled to the hexanoyl backbone using carbodiimide-based activating agents.

Coupling Strategies and Reaction Optimization

Coupling the hexanoyl and hydrazinoacetic acid components is a pivotal step, requiring precise control to avoid epimerization or side reactions.

EDC-HOBt Mediated Amide Bond Formation

The ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) system is employed to activate the carboxylic acid group of the hexanoyl intermediate for coupling with the hydrazino ester. For instance, intermediate 4 is saponified under microwave irradiation to yield the free acid, which is then reacted with tert-butyl-2-(N-methylhydrazino)acetate in the presence of EDC and HOBt. This method achieves yields of 69–96% for analogous compounds.

Table 1: Representative Coupling Reactions

Starting MaterialActivating AgentSolventYieldReference
Hexanoyl acidEDC-HOBtDMF69%
Hydrazino esterHATU-DIEADMF60%

Microwave-Assisted Saponification

Microwave irradiation significantly accelerates the saponification of methyl esters to carboxylic acids. For example, converting tert-butyl ester 11 to the corresponding acid under microwave conditions (100°C, 15 minutes) proceeds quantitatively, avoiding prolonged heating that could degrade sensitive functional groups.

Deprotection and Final Isolation

Global deprotection of tert-butyl and oxazolidine protecting groups is achieved using hydrochloric acid.

Acidic Deprotection

Treatment of protected intermediates with 4 M HCl/dioxane at 0°C cleaves tert-butyl esters and oxazolidine rings without hydrolyzing the hydrazine bond. For example, deprotection of 13 with HCl/dioxane followed by ion-exchange chromatography yields the final compound with >95% purity.

Purification Techniques

  • Reversed-Phase HPLC : Used to isolate hydrazinoacetic acid derivatives, with mobile phases typically comprising water/acetonitrile gradients.

  • Ion-Exchange Chromatography : Amberlite CG50 (NH4+ form) effectively separates the positively charged diamino-hydroxyhexanoyl moiety from byproducts.

Analytical Characterization

Structural validation relies on spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Key signals include the hydrazine NH proton at δ 8.63 ppm (d, J = 7.6 Hz) and the hydroxy proton at δ 5.55 ppm.

  • 13C NMR : The carbonyl carbons of the hexanoyl and acetic acid groups appear at δ 165.5 and 170.1 ppm, respectively.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ for the final compound is observed at m/z 544.3470, matching the theoretical value (calc. 544.3472).

Challenges and Mitigation Strategies

  • Epimerization Risk : Microwave-assisted reactions reduce exposure to thermal stress, preserving stereochemistry.

  • Hydrazine Stability : Low-temperature deprotection (0°C) prevents decomposition of the hydrazino group .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted products .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetic acid containing the hydrazide structure exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The effectiveness of these compounds varies, with some derivatives demonstrating high activity against specific strains while others show moderate or negligible effects .

Potential Therapeutic Uses

  • Antibiotic Development : The unique structure of 2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino-acetic acid makes it a candidate for antibiotic development. Its ability to inhibit bacterial growth suggests potential for treating infections resistant to conventional antibiotics .
  • Cancer Research : Preliminary studies suggest that compounds related to this acetic acid derivative may exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a subject of interest for further research in oncological pharmacotherapy .
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This aspect requires more extensive investigation but highlights the versatility of this compound in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various hydrazide derivatives synthesized from acetic acid. The results indicated that specific derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus , indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of 2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino-acetic acid induced apoptosis through mitochondrial pathways. The findings suggest that these compounds could be developed into novel anticancer agents with fewer side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- involves binding to the ribosomal subunits of bacteria. It binds to the 16S rRNA and the anti-codon loop of the A site in the small ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Functional Analogues (Readthrough-Promoting Agents)
Compound Structure Class Mechanism of Action Toxicity Profile Clinical Stage
(+)-Negamycin Hydrazino dipeptide Ribosomal miscoding; PTC readthrough Low acute toxicity Preclinical/Research
Gentamicin Aminoglycoside Binds 30S ribosomal subunit Nephrotoxic, ototoxic Approved (antibiotic)
Ataluren (PTC-124) Oxadiazole derivative Promotes PTC readthrough Lower systemic toxicity Phase IIB trials

Key Findings :

  • Efficacy : Negamycin and gentamicin both restore dystrophin in mdx mice (DMD model), but Negamycin achieves this with reduced toxicity .
  • Toxicity : Gentamicin’s nephro- and ototoxicity limit long-term use, whereas Negamycin’s safety profile supports sustained administration .
  • Structural Specificity: Negamycin’s dipeptide structure allows selective PTC readthrough without affecting normal termination codons, unlike aminoglycosides .
Structural Analogues (Hydrazino-Acetic Acid Derivatives)
Compound (CAS/Reference) Structure Features Biological Relevance
CAS 144036-71-5 1-Methylhydrazino acetic acid tert-butyl ester Intermediate in organic synthesis
Benzodithiazines Hydrazino group fused to benzodithiazine core Antimicrobial/antifungal candidates
Thiazolo-pyrimidines Hydrazino-linked heterocyclic systems Anticancer/antibacterial research

Key Differences :

  • Negamycin’s 3,6-diamino-5-hydroxyhexanoyl chain is absent in simpler hydrazino-acetic acid derivatives (e.g., CAS 144036-71-5), which lack ribosomal or PTC-readthrough activity .

Biological Activity

The compound Acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)- , also known as negamycin , is a dipeptide-like antibiotic with significant biological activity. Its structure and biological properties make it an interesting candidate for therapeutic applications, particularly in the treatment of genetic disorders and bacterial infections.

  • Chemical Formula : C₄H₁₁N₃O₂
  • Molecular Weight : 133.149 g/mol
  • IUPAC Name : 2-[(diaminomethyl)(methyl)amino]acetic acid
  • CAS Number : Not available

Negamycin exhibits its biological activity primarily through the inhibition of protein biosynthesis in bacteria. It operates by causing genetic miscoding during translation, which leads to the readthrough of stop codons. This mechanism is particularly relevant in treating diseases caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD).

Antimicrobial Activity

Negamycin has demonstrated strong inhibitory effects against multiple drug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa. The compound's ability to interfere with bacterial protein synthesis makes it a potential candidate for treating infections caused by resistant strains.

Case Study: Duchenne Muscular Dystrophy (DMD)

Recent studies have shown that negamycin can restore dystrophin expression in skeletal and cardiac muscles of mdx mice, a model for DMD. The administration of negamycin resulted in:

  • Increased levels of dystrophin in muscle biopsies.
  • Reduced serum creatine kinase levels, indicating improved muscle integrity.
  • Enhanced muscle strength and function over a treatment period.

The findings highlight negamycin's potential as a therapeutic agent for genetic disorders associated with nonsense mutations.

Research Findings

A series of studies have investigated the biological activities of negamycin and its analogs:

StudyFindings
Umezawa et al. (1970)Isolated negamycin from Streptomyces purperfuscus, demonstrating its antibacterial properties.
Arakawa et al.Showed that negamycin restores dystrophin expression in mdx mice, enhancing muscle strength.
Recent In Vivo StudiesConfirmed the readthrough activity of negamycin analogs in transgenic mice models, emphasizing the importance of specific amino groups for biological activity.

Toxicity and Safety Profile

Negamycin has been reported to have low acute toxicity. It is classified as a non-carcinogen with ready biodegradability, making it a safer alternative compared to many synthetic antibiotics. The compound's hERG inhibition profile indicates it is a weak inhibitor, suggesting minimal cardiovascular side effects.

Q & A

Q. What are the established synthetic protocols for preparing acetic acid, (2-(3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino)-, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves hydrazide formation and peptide coupling. For example:

  • Hydrazide intermediate synthesis : React methyl esters with hydrazine hydrate in ethanol under reflux (4 hours), monitored by TLC (chloroform:methanol, 7:3). The product is isolated via ice-water precipitation and recrystallized (69% yield) .
  • Peptide coupling : Use HOBt and EDC in DMF at 40°C overnight, followed by extraction with ethyl acetate and purification via column chromatography. Structural confirmation employs 1^1H/13^13C NMR and mass spectrometry .

Q. Table 1: Representative Synthetic Approaches

Reaction TypeReagents/ConditionsYieldCharacterization MethodsReference
Hydrazide formationHydrazine hydrate, ethanol, reflux69%TLC, recrystallization
Peptide couplingHOBt, EDC, DMF, 40°CN/ANMR, HPLC

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure of derivatives (e.g., 2-(2-methoxyphenyl)acetic acid) to confirm stereochemistry and hydrogen bonding patterns .
  • Spectroscopy : Use 1^1H NMR (for hydrazino proton signals at δ 2.8–3.2 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) to validate functional groups .

Q. What in vitro assays are commonly employed to evaluate its readthrough-promoting activity against nonsense mutations?

Methodological Answer:

  • Reporter gene assays : Transfect mammalian cells with plasmids containing premature termination codons (PTCs) upstream of luciferase. Measure luminescence after treatment to quantify readthrough efficiency .
  • Antibacterial miscoding assays : Assess ribosomal miscoding in Pseudomonas aeruginosa via growth inhibition curves (MIC values) .

Q. What are the known structure-activity relationships (SAR) for its antimicrobial and PTC-readthrough functions?

Methodological Answer:

  • Critical groups : The 5-hydroxyhexanoyl chain and 1-methylhydrazino group are essential for ribosomal binding. Removal of the methyl group reduces readthrough activity by 70% .
  • Analog modifications : Substituting the hydrazino group with bulkier residues (e.g., benzyl) decreases bacterial uptake but improves mammalian cell selectivity .

Advanced Research Questions

Q. How can researchers design controlled experiments to quantify readthrough efficiency in cellular models of Duchenne muscular dystrophy (DMD)?

Methodological Answer:

  • Experimental design :
    • Use mdx mice (DMD model) and administer the compound intraperitoneally (5 mg/kg/day for 14 days).
    • Quantify dystrophin expression in skeletal muscle via Western blot and immunohistochemistry .
    • Include gentamicin (positive control) and untreated cohorts to benchmark efficacy.

Q. What strategies address discrepancies in translational readthrough efficacy between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic optimization :
    • Modify logP via ester prodrugs to enhance bioavailability (e.g., acetylated derivatives increase plasma half-life by 2.5×) .
    • Use LC-MS/MS to monitor tissue distribution and metabolite formation in rodents .
  • Data normalization : Apply RNA-seq to confirm PTC context-dependent effects (e.g., UGA vs. UAG codons) .

Q. What methodologies optimize the compound's pharmacokinetic profile while minimizing off-target effects in preclinical studies?

Methodological Answer:

  • Toxicology screens :
    • Assess nephrotoxicity via serum creatinine/BUN levels in rats. Compare to gentamicin (known nephrotoxicant) .
    • Conduct hERG channel assays to rule out cardiac liability.
  • Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance and prolong half-life .

Q. How do modifications to the hydrazino dipeptide backbone influence ribosomal miscoding specificity and therapeutic index?

Methodological Answer:

  • SAR studies :
    • Synthesize analogs with D-amino acids in the hexanoyl chain; observe 50% reduction in readthrough activity due to stereochemical mismatch .
    • Introduce fluorine at C5 of the hydrazino group; improves metabolic stability (CYP3A4 resistance) without altering ribosomal binding .
  • Therapeutic index : Calculate LD50_{50}/ED50_{50} ratios in zebrafish models to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.